1-Benzyl-4-methyl-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1H-pyrazole
Description
1-Benzyl-4-methyl-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core linked to a triazolopyrimidine moiety via an ether bridge. The benzyl and methyl substituents at positions 1 and 4 of the pyrazole ring, combined with the 5-methyl group on the triazolopyrimidine, confer unique steric and electronic properties.
Properties
IUPAC Name |
7-(1-benzyl-4-methylpyrazol-3-yl)oxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c1-12-9-22(10-14-6-4-3-5-7-14)21-16(12)24-15-8-13(2)20-17-18-11-19-23(15)17/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVMGYPJHWCJSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3=NN(C=C3C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Benzyl-4-methyl-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1H-pyrazole is a compound that belongs to the class of pyrazoles and triazoles, which have shown significant biological activities including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 314.36 g/mol. It features a complex structure that includes both pyrazole and triazole rings, contributing to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, compounds with similar structures have been tested against various cancer cell lines:
These results suggest that derivatives related to this compound may exhibit similar or enhanced anticancer properties.
Anti-inflammatory Effects
Pyrazole derivatives have also been reported to possess anti-inflammatory activities. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators. For example, a study indicated that certain pyrazole compounds significantly reduced inflammation in animal models by modulating cytokine levels.
Antimicrobial Activity
The antimicrobial potential of pyrazole compounds has been explored against various pathogens. Compounds structurally similar to our target compound have shown efficacy against bacteria and fungi. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 |
These findings indicate that the compound may also contribute to antimicrobial therapies.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted by Bouabdallah et al. evaluated N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline derivatives against Hep-2 and P815 cell lines. The results showed significant cytotoxic potential with IC50 values indicating effective growth inhibition in cancer cells.
Case Study 2: Inflammation Model
In a controlled experiment involving induced inflammation in rats, a pyrazole derivative was administered and showed a marked decrease in edema and inflammatory markers compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
The triazolopyrimidine-pyrazole hybrid structure is distinct from related compounds. For example:
- Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines (e.g., compounds 6 and 8 in ) exhibit isomerization under specific conditions, leading to different stability profiles. The target compound’s ether linkage likely enhances hydrolytic stability compared to sulfur-containing analogs like D2-3b (), which has a thioether group prone to oxidation .
- 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl derivatives () with pentafluorophenyl substituents show higher metabolic stability due to electron-withdrawing effects, whereas the target compound’s benzyl group may improve lipophilicity and membrane permeability .
Substituent Effects
- Benzyl vs. Morpholine Substituents : The morpholine-containing analog in (Ref: 10-F672314) demonstrates increased solubility in polar solvents compared to the benzyl group in the target compound, which may favor pharmacokinetic properties .
- Thioether vs. Ether Linkages : Compounds like 5a () and 7 () feature benzylthio or benzylsulfanyl groups, which exhibit lower thermal stability (m.p. 174–177°C for 5s in ) compared to the ether-linked target compound, suggesting enhanced stability under physiological conditions .
Comparative Data Table
Preparation Methods
Pyrazole Core Formation
The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or β-ketonitriles. Adapted from methodologies in pyrazolo[1,5-a]pyrimidine synthesis, the following route is proposed:
- Methyl acetoacetate reacts with benzyl hydrazine in ethanol under reflux to form 1-benzyl-3-methyl-1H-pyrazol-5-ol.
- Methylation at the 4-position is achieved using methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours.
Key Reaction Conditions :
Functionalization of the Pyrazole Core
The hydroxyl group at position 3 is activated for subsequent SNAr reactions. Triflation using trifluoromethanesulfonic anhydride in dichloromethane with pyridine as a base generates a superior leaving group (triflate), enhancing reactivity toward aromatic substitution.
Characterization Data :
- 1H-NMR (CDCl3, 600 MHz): δ 7.32–7.25 (m, 5H, Ar-H), 5.81 (s, 1H, pyrazole-H), 5.12 (s, 2H, CH2Ph), 2.09 (s, 3H, CH3), 1.45 (s, 3H, CH3).
Synthesis of Precursor B: 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine
Triazolopyrimidine Scaffold Construction
The triazolo[1,5-a]pyrimidine ring is assembled via cyclization of aminotriazole derivatives with β-keto esters:
- 5-Methyl-1H-1,2,4-triazol-3-amine reacts with ethyl acetoacetate in acetic acid under microwave irradiation (120°C, 30 min).
- Chlorination at position 7 is performed using phosphorus oxychloride (POCl3) at reflux for 6 hours.
Optimization Notes :
- Microwave conditions reduce reaction time from 12 hours to 30 minutes.
- Excess POCl3 (5 equiv) ensures complete chlorination.
Ether Bond Formation via Nucleophilic Aromatic Substitution
Coupling of Precursors A and B
The triflate group of Precursor A undergoes SNAr displacement with the hydroxyl group of 3-hydroxy-1-benzyl-4-methyl-1H-pyrazole in the presence of a strong base:
- Precursor A (triflate) (1.0 equiv) and Precursor B (1.2 equiv) are combined in anhydrous tetrahydrofuran (THF).
- Lithium bis(trimethylsilyl)amide (LHMDS) (2.5 equiv) is added at −78°C, and the mixture is warmed to room temperature over 12 hours.
Critical Parameters :
- Base: LHMDS > NaH due to superior solubility in THF.
- Temperature: Low initial temperature minimizes side reactions.
- Yield: 55–60%
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Reaction for Ether Synthesis
An alternative to SNAr employs the Mitsunobu reaction between Precursor A (hydroxyl form) and Precursor B (chloride):
- Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh3)
- Solvent : THF, 0°C to room temperature
- Yield : 50–53%
Advantages : Avoids pre-activation of the hydroxyl group.
Disadvantages : Lower yield due to competing side reactions.
Copper-Catalyzed Coupling
A modern approach utilizes copper(I) iodide as a catalyst for Ullmann-type coupling:
- Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), K3PO4, DMSO, 110°C, 24 hours
- Yield : 65–70%
Purification and Characterization
Chromatographic Techniques
- Silica gel column chromatography (ethyl acetate/hexane, 3:7) removes unreacted precursors.
- Recrystallization from ethanol/water (9:1) enhances purity.
Spectroscopic Validation
- 1H-NMR (600 MHz, CDCl3): δ 7.96 (s, 1H, triazolopyrimidine-H), 7.32–7.25 (m, 5H, Ar-H), 5.81 (s, 1H, pyrazole-H), 5.12 (s, 2H, CH2Ph), 2.09 (s, 3H, CH3), 1.45 (s, 3H, CH3).
- MS (ESI) : m/z 320.3 [M + H]+ (calc. 320.14).
Challenges and Optimization Opportunities
Steric Hindrance
Bulkiness of the benzyl and methyl groups reduces reactivity in SNAr. Solutions include:
- Using polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Increasing reaction temperature to 80°C.
Byproduct Formation
Competing N-alkylation can occur during Mitsunobu reactions. Mitigation strategies:
- Employing bulky alcohols (e.g., tert-butanol) as proton donors.
- Using catalytic 4-dimethylaminopyridine (DMAP).
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the ether linkage between the pyrazole and triazolopyrimidine moieties in this compound?
- Methodological Answer : The ether bond can be synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example, the 7-hydroxy group on 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine can react with a benzylated pyrazole bearing a leaving group (e.g., chloride or tosylate) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization includes varying reaction time, solvent polarity, and catalyst (e.g., CuI for Ullmann coupling) to improve yield .
Q. How can NMR spectroscopy be utilized to confirm the regiochemistry of the triazolopyrimidine and pyrazole substituents?
- Methodological Answer : ¹H and ¹³C NMR are critical for assigning substituent positions. For instance, the downfield shift of the pyrazole C-3 proton (due to electron-withdrawing effects of the triazolopyrimidine oxygen) and coupling patterns in 2D experiments (e.g., HMBC, NOESY) can resolve ambiguities. Reference spectra of analogous compounds (e.g., 7-hydroxy-5-methyl-triazolopyrimidine derivatives) provide benchmarks .
Q. What purification techniques are most effective for isolating this compound from byproducts?
- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane) is standard. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water) may enhance resolution. Recrystallization from ethanol or DCM/hexane mixtures can further improve purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?
- Methodological Answer :
- Step 1 : Synthesize analogs with modifications to the benzyl group (e.g., electron-donating/withdrawing substituents), pyrazole methyl group, or triazolopyrimidine methyl group.
- Step 2 : Test in bioassays (e.g., antimicrobial MIC assays, kinase inhibition).
- Step 3 : Use multivariate analysis (e.g., PCA or QSAR models) to correlate substituent properties (Hammett σ, logP) with activity.
- Example : highlights how acetylated amino groups enhance solubility and bioavailability in related compounds .
Q. What computational approaches are suitable for predicting binding modes of this compound with biological targets (e.g., kinases)?
- Methodological Answer :
- Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of target proteins (e.g., EGFR kinase).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
- Limitations : Force field inaccuracies for heterocycles may require DFT-optimized ligand charges .
Q. How should researchers address contradictory data in cytotoxicity studies across different cell lines?
- Methodological Answer :
- Hypothesis Testing : Evaluate if discrepancies arise from cell-specific uptake (e.g., efflux pumps) or metabolic activation.
- Experimental Design :
Measure intracellular concentrations via LC-MS.
Knock out efflux transporters (e.g., CRISPR-Cas9 MDR1 deletion).
Compare metabolite profiles using HRMS.
- Case Study : notes how triazolopyrimidinone derivatives exhibit cell-line-dependent activity due to metabolic stability .
Q. What kinetic strategies can elucidate the mechanism of photodegradation in this compound?
- Methodological Answer :
- Experimental Setup : Expose solutions to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC.
- Kinetic Analysis : Fit data to zero/first-order models. Use LC-MS to identify photoproducts (e.g., cleavage of the ether bond).
- Quenching Studies : Add ROS scavengers (e.g., NaN₃ for singlet oxygen) to identify degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
